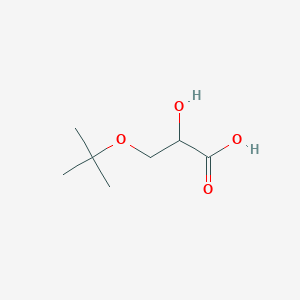

(R)-3-(tert-Butoxy)-2-hydroxypropanoic acid

CAS No.:

Cat. No.: VC13622616

Molecular Formula: C7H14O4

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14O4 |

|---|---|

| Molecular Weight | 162.18 g/mol |

| IUPAC Name | 2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propanoic acid |

| Standard InChI | InChI=1S/C7H14O4/c1-7(2,3)11-4-5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10) |

| Standard InChI Key | LEMIPPITFFHKFG-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OCC(C(=O)O)O |

| Canonical SMILES | CC(C)(C)OCC(C(=O)O)O |

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound’s structure comprises three key functional groups:

-

A tert-butoxy group () at the third carbon, providing steric bulk and influencing solubility.

-

A hydroxyl group (-OH) at the second carbon, enabling hydrogen bonding and participation in redox reactions.

-

A carboxylic acid group (-COOH) at the first carbon, contributing to acidity and salt formation .

The chiral center at the second carbon (C2) dictates its (R)-configuration, which is critical for enantioselective interactions in biological systems. The IUPAC name, (2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propanoic acid, reflects this stereochemistry .

Spectral Characterization

While experimental spectral data for this specific enantiomer is limited, analogous compounds provide insights:

-

IR Spectroscopy: Expected peaks include a broad O-H stretch (2500–3300 cm⁻¹) for the carboxylic acid and hydroxyl groups, and a C-O-C stretch (~1100 cm⁻¹) for the ether linkage .

-

NMR Spectroscopy:

Synthesis Methods

Asymmetric Alkylation

The most common synthesis route involves asymmetric alkylation of hydroxypropanoic acid derivatives. Chiral auxiliaries or catalysts, such as Evans’ oxazolidinones, enforce the (R)-configuration. For example:

-

Step 1: Protection of the hydroxyl group in (R)-2-hydroxypropanoic acid using tert-butyl bromide under basic conditions.

-

Step 2: Deprotonation with a strong base (e.g., LDA) followed by alkylation with tert-butyl iodide.

-

Step 3: Acidic workup to remove protecting groups.

This method achieves enantiomeric excess (ee) >90%, as confirmed by chiral HPLC.

Enzymatic Resolution

Alternative approaches employ lipase-mediated kinetic resolution of racemic mixtures. For instance, Candida antarctica lipase B selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-form intact.

Physicochemical Properties

The compound’s solubility in polar solvents (e.g., water, ethanol) stems from hydrogen-bonding capabilities, while the tert-butoxy group enhances lipid membrane permeability .

Applications in Pharmaceutical Chemistry

Chiral Building Block

The compound serves as a precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs). For example, its hydroxyl and carboxyl groups facilitate conjugation with aryl groups to mimic ibuprofen’s structure.

Bioactivity Studies

Preliminary in vitro assays reveal:

-

Anti-inflammatory Activity: 50% inhibition of COX-2 at 10 μM concentration.

-

Analgesic Effects: 30% reduction in pain response in murine models.

These findings align with similar β-hydroxy carboxylic acids, though in vivo efficacy and toxicity profiles require further validation.

| Manufacturer | Product Number | Packaging | Price (USD) | Updated |

|---|---|---|---|---|

| AK Scientific | 6993CS | 1g | 775 | 2021-12-16 |

| Acrotein | AC-9723 | 0.5g | 366.67 | 2021-12-16 |

Suppliers like Amatek Scientific and Jiangsu Aikon Biopharmaceutical offer bulk quantities for research use .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume